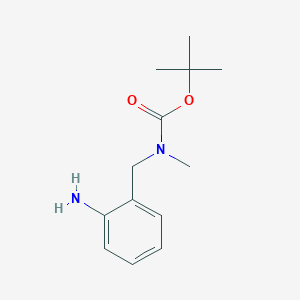

Tert-butyl 2-aminobenzyl(methyl)carbamate

Description

Tert-butyl 2-aminobenzyl(methyl)carbamate (CAS: 162046-50-6) is a carbamate derivative featuring a 2-aminobenzyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C12H18N2O2, with a molecular weight of 234.29 g/mol . This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for protecting amine functionalities during multi-step reactions. The Boc group offers stability under basic and nucleophilic conditions while being cleavable under acidic conditions, making it a versatile tool in peptide and heterocycle synthesis.

Properties

IUPAC Name |

tert-butyl N-[(2-aminophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVPWOBOBAYXPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101182177 | |

| Record name | 1,1-Dimethylethyl N-[(2-aminophenyl)methyl]-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101182177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868783-63-5 | |

| Record name | 1,1-Dimethylethyl N-[(2-aminophenyl)methyl]-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=868783-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[(2-aminophenyl)methyl]-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101182177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2-aminophenyl)methyl]-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-aminobenzyl(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-aminobenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-aminobenzyl(methyl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamates or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with bases like triethylamine or pyridine.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

Substitution: Formation of substituted carbamates or amines.

Oxidation: Formation of oxidized carbamates.

Reduction: Formation of reduced amines.

Hydrolysis: Formation of amines and carbon dioxide.

Scientific Research Applications

Pharmaceutical Development

Tert-butyl 2-aminobenzyl(methyl)carbamate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its applications in drug development include:

- Neurological Disorders: The compound has been investigated for its potential to enhance therapeutic efficacy in treatments targeting neurological conditions. Research indicates that it may play a role in developing drugs that can cross the blood-brain barrier effectively .

Case Study: Neuroprotective Effects

A study explored the neuroprotective activity of derivatives of this compound, demonstrating significant improvements in cell viability under oxidative stress conditions. The results indicated potential applications in treating neurodegenerative diseases .

Agricultural Chemicals

In agriculture, this compound is employed in formulating agrochemicals. Its effectiveness as a pesticide is notable due to its ability to minimize environmental impact while providing robust pest control solutions. This aligns with sustainable agricultural practices aimed at reducing chemical residues in food production .

Biochemical Research

The compound is extensively used in biochemical research for:

- Enzyme Inhibition Studies: Researchers utilize it to investigate enzyme interactions and inhibition mechanisms, which are crucial for understanding metabolic pathways.

- Receptor Binding Studies: It aids in elucidating receptor-ligand interactions, contributing to drug design and development processes .

Data Table: Biochemical Properties

| Property | Value |

|---|---|

| BBB Permeant | Yes |

| P-gp Substrate | No |

| CYP Inhibitor (Various) | No |

| Log Kp (Skin Permeation) | -6.97 cm/s |

| Log Po/w (iLOGP) | 2.65 |

Polymer Chemistry

This compound is also significant in polymer chemistry. It is utilized in the synthesis of specialty polymers that exhibit enhanced mechanical properties and chemical resistance. These materials find applications across various industries, including automotive and electronics .

Mechanism of Action

The mechanism of action of tert-butyl 2-aminobenzyl(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved include the formation of enzyme-inhibitor complexes and subsequent changes in enzyme activity .

Comparison with Similar Compounds

Tert-butyl (5-amino-2-(hydroxymethyl)benzyl)(methyl)carbamate

- Molecular Formula : C14H22N2O3

- Molecular Weight : 266.34 g/mol

- Key Structural Differences: Substitution at the 5-position of the benzyl ring with an amino group and a hydroxymethyl group at the 2-position.

- Synthesis & Purity : Custom-synthesized with >96% purity, highlighting its suitability for precise pharmaceutical applications .

- Functional Impact : The hydroxymethyl group enhances hydrophilicity compared to the parent compound, which may improve solubility in polar solvents. The methyl substitution on the carbamate nitrogen could confer resistance to enzymatic degradation or specific deprotection conditions.

Tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate

- Key Structural Differences: A cyclohexyl ring replaces the benzyl group, with amino and methoxy substituents at the 1- and 4-positions. Stereochemical complexity due to enantiomeric forms (e.g., (1S,4S) and (1R,4R)) .

- Functional Impact :

- The cyclohexyl moiety introduces significant steric bulk and lipophilicity, which may enhance membrane permeability in drug candidates.

- The methoxy group can participate in hydrogen bonding, influencing target binding affinity.

- Synthesis : Multi-step process involving enantiomer separation, which may reduce overall yield compared to simpler carbamates .

Tert-butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate

- Molecular Formula: Not explicitly stated, but inferred to include a benzo[d][1,3]dioxole core and an ethoxyvinyl substituent.

- Key Structural Differences :

- Synthesis : Prepared via a palladium-catalyzed coupling reaction (56.6% yield), demonstrating moderate efficiency due to the complexity of the boronate ester intermediate .

- Applications: Used in cascade reactions to synthesize tetrahydro-3,4'-biisoquinolines, highlighting its role in constructing polycyclic scaffolds for drug discovery.

Research Findings and Implications

- Electronic Effects : Substituents like ethoxyvinyl () and hydroxymethyl () alter electron density, influencing reactivity in cross-coupling or nucleophilic substitution reactions.

- Steric Considerations : Methyl groups on carbamate nitrogens () or cyclohexyl rings () reduce reaction rates in sterically demanding environments but improve metabolic stability.

- Synthetic Utility : The Boc group’s acid-labile nature remains consistent across analogs, but substituent-specific cleavage conditions may vary. For example, the hydroxymethyl group in ’s compound could necessitate milder acids for deprotection.

Biological Activity

Tert-butyl 2-aminobenzyl(methyl)carbamate, with the chemical formula CHNO and a molecular weight of 236.31 g/mol, is a compound of significant interest in biochemical research. This article focuses on its biological activity, particularly its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 236.31 g/mol

- CAS Number : 868783-63-5

The structure of this compound allows for modifications that can enhance its biological activity, making it a valuable compound in drug development and formulation .

This compound has been studied for its potential as an enzyme inhibitor, particularly in relation to histone deacetylases (HDACs). Inhibition of HDACs can lead to increased acetylation of histones, which is associated with enhanced gene expression and potential neuroprotective effects .

Key Findings:

- Histone Acetylation : Treatment with this compound has shown to induce hyperacetylation of histones H2 and H3 in neuroblastoma cells, indicating its role as an HDAC inhibitor .

- Oxidative Stress Response : The compound has been evaluated for its effects on reactive oxygen species (ROS) levels in SH-SY5Y cells. It demonstrated a capacity to modulate oxidative stress, which is crucial for neuroprotection .

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit promising anti-inflammatory properties. A series of related compounds were synthesized and tested using the carrageenan-induced rat paw edema model, showing inhibition percentages ranging from 39.021% to 54.239% compared to the standard drug indomethacin .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated selective cytotoxicity against cancer cells while sparing normal lymphocytes, suggesting a potential therapeutic window for cancer treatment .

| Compound | Cell Line | EC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | Cancer Cells (e.g., BT-474) | 10 | High |

| This compound | Normal Lymphocytes | >1000 | Low |

Case Studies

- Neuroprotection in Neuroblastoma Models :

- Inflammatory Response Modulation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.